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Compound of Interest

Compound Name: (S)-Butyl 2-aminopropanoate

Cat. No.: B1283157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for L-alanine butyl ester, a valuable amino acid derivative used in various scientific and

pharmaceutical applications. This document presents a compilation of mass spectrometry data,

along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data

based on analogous compounds and established spectroscopic principles. Detailed

experimental protocols for acquiring this data are also provided to facilitate replication and

further research.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for L-alanine butyl ester.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₇H₁₅NO₂

Molecular Weight 145.20 g/mol

Mass Spectrum (ESI-MS)

m/z of [M+H]⁺ 146.1176 [1]

Predicted Fragmentation

m/z 102 Loss of butene (C₄H₈)

m/z 88 Loss of butoxy group (C₄H₉O)

m/z 74 McLafferty rearrangement

m/z 44 [CH₃CH=NH₂]⁺

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400
MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.10 t, J = 6.8 Hz 2H -O-CH₂-CH₂-CH₂-CH₃

~3.65 q, J = 7.2 Hz 1H -CH(NH₂)-CH₃

~1.65 br s 2H -NH₂

~1.60 sextet, J = 7.2 Hz 2H -O-CH₂-CH₂-CH₂-CH₃

~1.38 sextet, J = 7.4 Hz 2H -O-CH₂-CH₂-CH₂-CH₃

~1.30 d, J = 7.2 Hz 3H -CH(NH₂)-CH₃

~0.92 t, J = 7.4 Hz 3H -O-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and

general principles of NMR spectroscopy. Actual experimental values may vary.
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Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100
MHz)

Chemical Shift (δ, ppm) Assignment

~175 C=O (Ester carbonyl)

~65 -O-CH₂-CH₂-CH₂-CH₃

~50 -CH(NH₂)-CH₃

~31 -O-CH₂-CH₂-CH₂-CH₃

~19 -O-CH₂-CH₂-CH₂-CH₃

~18 -CH(NH₂)-CH₃

~14 -O-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and

established ¹³C NMR correlation tables.

Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium N-H stretch (primary amine)

2870-2960 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester carbonyl)

1550-1650 Medium N-H bend (primary amine)

1150-1250 Strong C-O stretch (ester)

Note: These are predicted absorption ranges based on typical values for the functional groups

present in L-alanine butyl ester.[2][3][4]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of L-alanine butyl ester into a clean, dry NMR tube.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: ~12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: ~220 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum to obtain pure absorption line shapes.

Apply a baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Identify the chemical shifts of the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an

Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

Ensure the ATR crystal is clean.

Acquire a background spectrum.

Place a small amount of L-alanine butyl ester directly onto the ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

Prepare a stock solution of L-alanine butyl ester in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture such as

50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[5]

ESI-MS Acquisition Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: Typically 3-5 kV.

Nebulizer Gas (N₂): Adjusted to produce a stable spray.

Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

Mass Range: Scan a relevant m/z range (e.g., 50-300 amu).

Fragmentation (MS/MS): If fragmentation data is desired, select the precursor ion ([M+H]⁺ at

m/z 146.1) and apply collision-induced dissociation (CID) with varying collision energies.

Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of L-alanine butyl ester.
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Caption: Workflow for the Spectroscopic Analysis of L-alanine butyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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